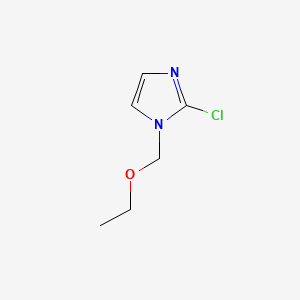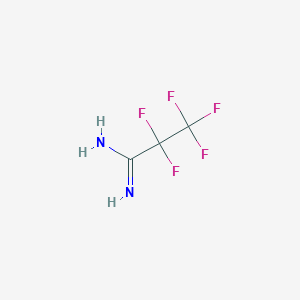
Perfluoropropanamidine
説明
Perfluoropropanamidine (PFP) is a synthetic compound with a unique structure and properties. It is a fluorinated amide that has been shown to have numerous applications in both scientific research and industry. Its unique structure and properties make it an ideal material for use in a variety of applications, such as in the development of new drugs and the study of chemical reactions.
科学的研究の応用
Ophthalmology Applications : Perfluorotributylamine, a liquid fluorochemical related to perfluoropropanamidine, has been explored as a potential vitreous substitute in the eye. In a study, it was injected into rabbit eyes following vitrectomy, showing potential for mechanical retinal tamponade in cases of retinal detachment. However, histopathologic findings indicated changes in the outer segment disks of the retina, suggesting possible limitations or side effects of this application (Chang et al., 1987).
Impact on Liver Cell Proliferation and Toxicity : A study compared the effects of perfluorodecanoic acid (PFDA) and ciprofibrate, chemicals related to this compound, on liver toxicity and cell proliferation in rats. It found that these substances do not selectively induce hepatic toxicity, and their effects on cell proliferation did not correlate with carcinogenic activities (Chen et al., 1994).
Environmental and Health Implications of Perfluorinated Compounds : A broader perspective on the use of polyfluorinated compounds (PFCs), such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), highlights their widespread use in consumer products and the growing concern about their persistence in the environment and potential toxicity. These studies emphasize the need for further research into the environmental fate and biological effects of PFCs (Lindstrom et al., 2011).
Use as a Plasma Substitute with Oxygen Transporting Function : Research in Russia in the 1970s and 1980s led to the development of perfluoran, a plasma substitute with gas-transporting functions, derived from perfluorocarbons like this compound. Perfluoran has been used in various medical conditions, including hemorrhagic shock and cerebral circulation disorders, highlighting its potential medical applications (Golubev, 1998).
Genotoxicity Evaluation : A comprehensive study evaluating perfluorooctanoate (PFOA) for potential genotoxicity, a compound similar to this compound, indicated that PFOA does not pose a direct mutagenic or genotoxic risk. This finding aligns with the chemical characteristics of PFOA and supports the need for careful evaluation of related fluorochemicals (Butenhoff et al., 2014).
Safety and Hazards
将来の方向性
生化学分析
Cellular Effects
Perfluoropropanamidine has been shown to exert various effects on different cell types and cellular processes. In immune cells, it can modulate cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to altered cytokine production and immune responses . In hepatocytes, this compound can influence gene expression related to lipid metabolism, potentially leading to dyslipidemia and other metabolic disorders . Furthermore, this compound can disrupt calcium homeostasis in cardiac cells, contributing to cardiovascular toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to nuclear receptors, such as peroxisome proliferator-activated receptors, leading to changes in gene expression and metabolic pathways . It can also inhibit the activity of various enzymes, including cytochrome P450 enzymes, by binding to their active sites and preventing substrate metabolism . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent alterations in gene expression and metabolic pathways . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the potential for chronic toxicity associated with this compound exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can induce mild alterations in metabolic pathways and gene expression, with minimal adverse effects . At higher doses, this compound can cause significant toxicity, including liver damage, cardiovascular dysfunction, and immune suppression . Threshold effects have been observed, where a certain dose level must be reached before adverse effects become apparent . These findings underscore the importance of careful dose selection in studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the perfluorinated carbon chain, followed by conjugation with glucuronic acid or sulfate . These metabolites can then be excreted from the body via urine or bile . The interaction of this compound with these metabolic pathways can affect the overall metabolic flux and levels of other metabolites in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to serum albumin in the bloodstream, facilitating its transport to different tissues . Within cells, this compound can interact with transporters, such as organic anion-transporting polypeptides, which mediate its uptake into cells . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria . In the endoplasmic reticulum, this compound can interact with enzymes involved in lipid metabolism, leading to alterations in lipid homeostasis . In mitochondria, this compound can disrupt mitochondrial function by inducing oxidative stress and impairing ATP production . These subcellular localizations are essential for understanding the specific cellular targets and mechanisms of action of this compound.
特性
IUPAC Name |
2,2,3,3,3-pentafluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVJNUSAVOPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394964 | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-62-8 | |
| Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




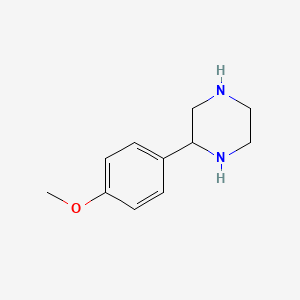
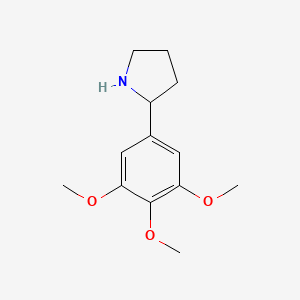
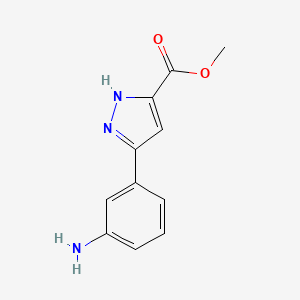

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
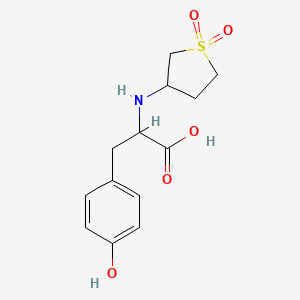

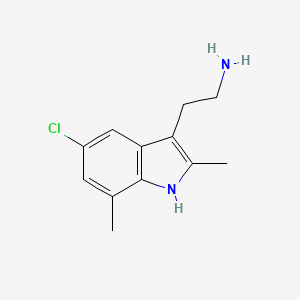
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
